![molecular formula C17H25BO4 B2437743 beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester CAS No. 914810-55-2](/img/structure/B2437743.png)
beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester
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Overview
Description
The compound is also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane . It’s a type of arylboronic ester . It’s used in various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes .
Synthesis Analysis
Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The molecular formula of the compound is C12H17BO2 . The InChI string is InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 .Chemical Reactions Analysis
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.08 g/mol . The compound is solid in form .Scientific Research Applications
Electrochemical Properties
Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester exhibits unique electrochemical properties. A study by Tanigawa et al. (2016) compared the electrochemical behaviors of similar organoboron compounds, highlighting the β-effect of organoborate, which significantly influences their oxidation potentials. These compounds, including variants of the beta-phenyl dioxaborolane, show much lower oxidation potentials compared to their organoborane counterparts. This property is critical for their applications in electrochemical processes (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis and Structural Analysis
Synthesis and molecular structural analysis of this compound and its derivatives have been a focus of several studies. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their work involved comprehensive analyses using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provided insights into the molecular structures and physicochemical properties of these compounds, which are essential for their application in various scientific fields (Huang et al., 2021).
Application in Sensing and Detection
The beta-phenyl dioxaborolane and its derivatives have shown potential in sensing and detection applications. Nie et al. (2020) designed a new derivative that demonstrates sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells. The fluorescent properties of these compounds, which differ significantly from other pyrene-based materials, underscore their utility in developing novel materials for biological and chemical sensing (Nie, Sun, Zhao, Miao, & Ni, 2020).
Industrial Applications
In the industrial context, this compound finds use in the characterization of trace elements. A study by Luong et al. (2013) employed a derivative of the beta-phenyl dioxaborolane for the gas chromatographic detection of ethylene glycol in industrial solvents and lubricants. Their approach, which involves converting ethylene glycol to a cyclic boronate ester, highlights the compound's utility in analytical chemistry and industrial applications (Luong, Gras, Cortes, & Shellie, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The compound has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems . This approach was used to prepare conjugated dendrimers . It’s also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
properties
IUPAC Name |
ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFVDNYDZPIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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